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Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Trp-pNA

Cat. No.: B12403763

Technical Guide: Suc-Ala-Ala-Pro-Trp-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-tryptophan-p-nitroanilide (Suc-Ala-Ala-Pro-Trp-pNA) is
a synthetic chromogenic peptide substrate primarily utilized in biochemical assays to measure
the activity of various proteases. Its specific amino acid sequence makes it a target for
enzymes such as chymotrypsin, elastase, and trypsin. The enzymatic cleavage of the peptide
bond C-terminal to the tryptophan residue releases the yellow chromophore, p-nitroaniline
(pNA). The rate of pNA formation, which can be monitored spectrophotometrically, is directly
proportional to the enzyme's activity. This document provides a comprehensive overview of the
properties, structure, and applications of Suc-Ala-Ala-Pro-Trp-pNA.

Core Properties and Structure

The fundamental properties of Suc-Ala-Ala-Pro-Trp-pNA are summarized below, providing
essential information for its handling, storage, and use in experimental settings.

Chemical Structure

The structure of Suc-Ala-Ala-Pro-Trp-pNA consists of a four-amino-acid peptide chain
(Alanine-Alanine-Proline-Tryptophan) that is N-terminally blocked by a succinyl group and C-
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terminally linked to a p-nitroaniline moiety. The succinyl group enhances solubility, while the p-
nitroaniline group serves as the chromogenic reporter upon cleavage.

Sequence: Suc-Ala-Ala-Pro-Trp-pNA

Physicochemical Properties

A compilation of the key physicochemical properties is presented in Table 1.

Property Value Reference

Molecular Formula C32H37N709 [1]

Molecular Weight 663.69 g/mol [1]

Appearance White to off-white powder Inferred from similar peptides

N Store at -20°C to -15°C, keep
Storage Conditions ) [1]
container well closed

Typically soluble in organic
- solvents like DMSO and DMF. o ]
Solubility o o Inferred from similar peptides
Limited solubility in aqueous

buffers.

Biological Activity and Applications

Suc-Ala-Ala-Pro-Trp-pNA is a versatile substrate for several serine proteases. Its primary
application is in the in vitro characterization of enzyme kinetics and the screening of protease
inhibitors.

Enzyme Specificity and Kinetics

This peptide is recognized and cleaved by proteases that exhibit a preference for bulky
hydrophobic residues, such as tryptophan, at the P1 position of the substrate. The known
kinetic parameters for its interaction with various enzymes are detailed in Table 2.
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Michaelis Constant Catalytic Rate

Enzyme (Km) Constant (kcat) Reference
Elastase 0.8 mM 2.6 x 10 M/s [1]
Chymotrypsin 0.5mM Not specified [1]
Trypsin 1.1 mM Not specified [1]

Experimental Protocols

The following section outlines a representative protocol for conducting a chymotrypsin activity
assay using Suc-Ala-Ala-Pro-Trp-pNA. This protocol is adapted from established methods for
similar p-nitroanilide substrates.

Materials

¢ a-Chymotrypsin (from bovine pancreas)
e Suc-Ala-Ala-Pro-Trp-pNA

e Dimethyl sulfoxide (DMSO)

e Tris buffer (e.g., 50 mM, pH 8.0)

¢ Calcium chloride (CaClz)

o Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

Reagent Preparation

» Assay Buffer: Prepare a 50 mM Tris buffer containing 20 mM CaClz and adjust the pH to 8.0.
The calcium ions help to stabilize the chymotrypsin.

o Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Trp-pNA in DMSO to a concentration
of 10-20 mM. This stock solution should be stored at -20°C and protected from light.

e Enzyme Solution: Prepare a stock solution of a-chymotrypsin in a suitable buffer (e.g., 1 mM
HCI) and dilute it to the desired working concentration in the assay buffer just before use.
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The optimal enzyme concentration should be determined empirically but is typically in the
nanomolar range.

Assay Procedure

e Reaction Setup: In a microplate well or a cuvette, add the assay buffer.

o Substrate Addition: Add the Suc-Ala-Ala-Pro-Trp-pNA stock solution to the assay buffer to
achieve the desired final concentration (e.g., 0.1 - 1.0 mM).

e Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C)
for a few minutes to ensure temperature equilibrium.

« Initiation of Reaction: Add the chymotrypsin solution to the reaction mixture to initiate the
enzymatic reaction.

» Data Acquisition: Immediately start monitoring the increase in absorbance at 405-410 nm
over time. Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-
10 minutes.

Data Analysis

The rate of the enzymatic reaction is determined from the linear portion of the absorbance
versus time plot. The enzyme activity can be calculated using the Beer-Lambert law:

Activity (mol/min) = (AA/min) / (€ * )
Where:
e AA/min is the change in absorbance per minute.

¢ ¢ is the molar extinction coefficient of p-nitroaniline (a commonly used value is 8,800
M~1cm~1 at 410 nm, though this can be buffer-dependent).[2]

¢ | is the path length of the cuvette or the light path in the microplate well (in cm).

Visualizations
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Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic cleavage of Suc-Ala-Ala-Pro-Trp-pNA by

[Suc-AIa-Ala-Pro-Trp-pNA }—Q—Mdm Enzyénoer-nSlngftrata Cleavage
p i’A Suc-Ala-Ala-Pro-Trp

G-Nitroaniline (yeIIowD

Click to download full resolution via product page

chymotrypsin.

Enzymatic cleavage of the substrate.

Experimental Workflow

The logical flow of the chymotrypsin assay protocol is depicted in the diagram below.
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Workflow for the chymotrypsin assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Suc-Ala-Ala-Pro-Trp-pNA properties and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403763#suc-ala-ala-pro-trp-pna-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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